(2E)-2-benzylidene-4H-thieno[3,2-b]pyrrol-3-one
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Overview
Description
(2E)-2-benzylidene-4H-thieno[3,2-b]pyrrol-3-one is a heterocyclic compound that features a benzylidene group attached to a thieno[3,2-b]pyrrol-3-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-benzylidene-4H-thieno[3,2-b]pyrrol-3-one typically involves the condensation of benzaldehyde with thieno[3,2-b]pyrrol-3-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the desired product is complete.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and employing purification techniques such as recrystallization or chromatography to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-benzylidene-4H-thieno[3,2-b]pyrrol-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzylidene or thieno[3,2-b]pyrrol-3-one moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Benzyl derivatives.
Substitution: Various substituted thieno[3,2-b]pyrrol-3-one derivatives.
Scientific Research Applications
(2E)-2-benzylidene-4H-thieno[3,2-b]pyrrol-3-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of (2E)-2-benzylidene-4H-thieno[3,2-b]pyrrol-3-one is not fully understood, but it is believed to interact with various molecular targets and pathways. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparison with Similar Compounds
Similar Compounds
Benzo[1,2-d4,5-d’]bis([1,2,3]thiadiazole):
Pyridine and Pyrrole Derivatives: Common aromatic heterocycles with similar structural features and reactivity.
Uniqueness
(2E)-2-benzylidene-4H-thieno[3,2-b]pyrrol-3-one is unique due to its specific structural arrangement, which imparts distinct electronic and steric properties
Properties
CAS No. |
1443-75-0 |
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Molecular Formula |
C13H9NOS |
Molecular Weight |
227.28 g/mol |
IUPAC Name |
(2E)-2-benzylidene-4H-thieno[3,2-b]pyrrol-3-one |
InChI |
InChI=1S/C13H9NOS/c15-13-11(8-9-4-2-1-3-5-9)16-10-6-7-14-12(10)13/h1-8,14H/b11-8+ |
InChI Key |
KQCXLNZGVDLLSJ-DHZHZOJOSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/2\C(=O)C3=C(S2)C=CN3 |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C(=O)C3=C(S2)C=CN3 |
Origin of Product |
United States |
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